2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate
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Overview
Description
2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid (HCl) or other acidic reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents for diseases such as tuberculosis and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
- 3-Ethyl-2-chlorobenzoxazolium tetrafluoroborate
- 2-Chloro-3-ethyl-1,3-benzoxazol-3-ium
Uniqueness
Compared to similar compounds, 2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate exhibits unique chemical properties due to its specific structural configuration.
Properties
Molecular Formula |
C23H22Cl2N2O4S2 |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
(2E)-2-[2-chloro-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)cyclopent-2-en-1-ylidene]-3-ethyl-1,3-benzothiazole;perchlorate |
InChI |
InChI=1S/C23H22ClN2S2.ClHO4/c1-3-25-17-9-5-7-11-19(17)27-22(25)15-13-14-16(21(15)24)23-26(4-2)18-10-6-8-12-20(18)28-23;2-1(3,4)5/h5-12H,3-4,13-14H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DHDJYVMFFOSPDB-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/3\CCC(=C3Cl)C4=[N+](C5=CC=CC=C5S4)CC.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=C3CCC(=C3Cl)C4=[N+](C5=CC=CC=C5S4)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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